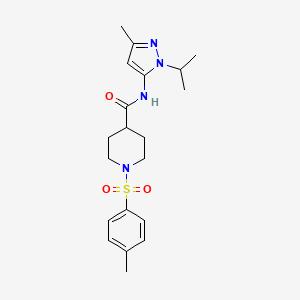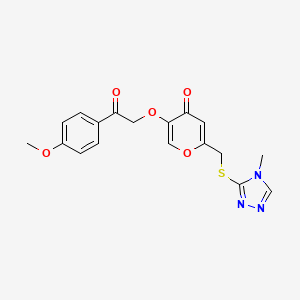![molecular formula C17H17N5O B2684020 (E)-1-[4-(1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one CAS No. 956442-70-9](/img/structure/B2684020.png)
(E)-1-[4-(1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[4-(1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Material Science
Half-Sandwich Ruthenium(II) Complexes : This study introduces half-sandwich Ruthenium(II) complexes synthesized using 1,2,3-triazole derivatives, demonstrating their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones. The catalytic processes showed improved efficiency with certain complexes, indicating the potential of these compounds in catalytic applications (Saleem et al., 2013).
Catalyst Activation with Cp*RhIII/IrIII : Another related study explored the use of 1,2,3-triazole derivatives in forming complexes with Rhodium(III) and Iridium(III), revealing their capability as catalysts for oxidation and transfer hydrogenation reactions. This research highlighted the role of 1,2,3-triazole derivatives in developing efficient catalysts for organic transformations (Saleem et al., 2014).
Antimicrobial and Anticancer Activities
Antimicrobial Activities : A study on the synthesis of novel 1,2,4-triazol derivatives demonstrated their potential as antimicrobial agents. These compounds were evaluated for their effectiveness against various bacteria and fungi, indicating the significance of 1,2,4-triazoles in developing new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Research into pyrazolopyrimidine derivatives highlighted their activity as anticancer and anti-5-lipoxygenase agents. These findings suggest the potential therapeutic applications of 1,2,3-triazole derivatives in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Optical and Electronic Applications
Nonlinear Optical Absorption : The synthesis of a chalcone derivative containing a 1,2,3-triazole unit exhibited notable nonlinear optical properties. This compound demonstrated a transition from saturable to reverse saturable absorption with increasing excitation intensity, showcasing its potential in optical device applications (Rahulan et al., 2014).
properties
IUPAC Name |
(E)-1-[4-(1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-16(13(2)21(3)20-12)8-9-17(23)14-4-6-15(7-5-14)22-11-18-10-19-22/h4-11H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZQSYVGLANRKE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683939.png)
![4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2683941.png)


![2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2683945.png)





![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)